

# Antiviral properties of Aurintricarboxylic Acid against RNA viruses.

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An In-Depth Technical Guide on the Antiviral Properties of **Aurintricarboxylic Acid** against RNA Viruses

## Introduction

**Aurintricarboxylic acid** (ATA) is a heterogeneous polymeric mixture of polyanionic, aromatic compounds known for its broad-spectrum biological activities.[1][2] Synthesized from the condensation of salicylic acid and formaldehyde, ATA has been identified as a potent inhibitor of a wide array of protein-nucleic acid interactions.[1][3] This property has led to extensive investigation into its utility as an antimicrobial and antiviral agent.[4][5] ATA has demonstrated inhibitory effects against a diverse range of RNA and DNA viruses, including human immunodeficiency virus (HIV), influenza virus, Zika virus (ZIKV), and coronaviruses like SARS-CoV and SARS-CoV-2.[4][5][6][7] Its multifaceted mechanism of action, targeting multiple stages of the viral life cycle from entry to replication and release, makes it a compelling candidate for further antiviral drug development.[2] This technical guide provides a comprehensive overview of the antiviral properties of ATA against RNA viruses, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms of action.

## Quantitative Antiviral Activity of Aurintricarboxylic Acid

The efficacy of ATA as an antiviral agent has been quantified against several RNA viruses and their essential enzymes. The following tables summarize reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a comparative basis for its potency.

Table 1: In Vitro Antiviral Activity of **Aurintricarboxylic Acid** (ATA) Against Various RNA Viruses

Virus	Strain	Cell Line	Assay Type	IC50 / EC50
Zika Virus (ZIKV)	Paraiba/2015	Vero	Plaque Reduction	IC50: 13.87 ± 1.09 µM
Zika Virus (ZIKV)	Paraiba/2015	A549	Plaque Reduction	IC50: 33.33 ± 1.13 µM
Influenza A Virus	A/PR/8/34 (H1N1)	MDCK	Neutral Red Assay	EC50: 6.5 µg/ml
SARS-CoV	Not Specified	Vero	Plaque Reduction	EC50: 0.2 mg/mL
SARS-CoV-2	Not Specified	Vero E6	In vitro Antiviral Assay	IC50: 50 µM[8][9]
HIV-2	Not Specified	HUT-78 / MOLT-4	Syncytium Formation	IC50: 4 µg/mL

Data sourced from references[7][10][11].

Table 2: Inhibition of Viral Enzymes by **Aurintricarboxylic Acid** (ATA)

Virus	Viral Enzyme	Assay Type	IC50 / Ki
Influenza Virus	Neuraminidase (Group 1 & 2)	Enzymatic Assay	Low micromolar IC50s
SARS-CoV-2	Papain-Like Protease (PLpro)	Enzymatic Assay	IC50: 30 $\mu$ M, Ki: 16 $\mu$ M
SARS-CoV-2	RNA-dependent RNA Polymerase (RdRp)	RNA Replication Assay	IC50: 56 nM

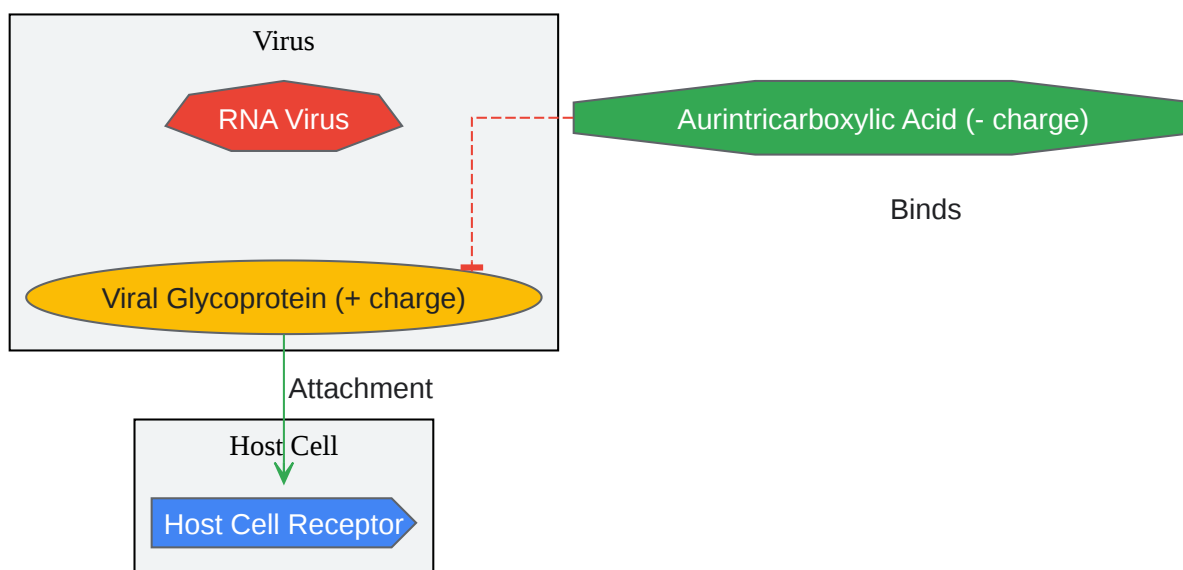
Data sourced from references[1][8][12].

## Mechanisms of Action and Affected Viral Life Cycle Stages

ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle. Its polyanionic nature is key to several of its inhibitory functions.

### Inhibition of Viral Attachment and Entry

As a polyanionic polymer, ATA is proposed to bind to positively charged domains on viral envelope glycoproteins.[6] This interaction can sterically hinder the virus from docking with its specific host cell surface receptors, thereby preventing the initial attachment and subsequent entry into the host cell. This mechanism is considered a broad-spectrum strategy against many enveloped viruses.[6]



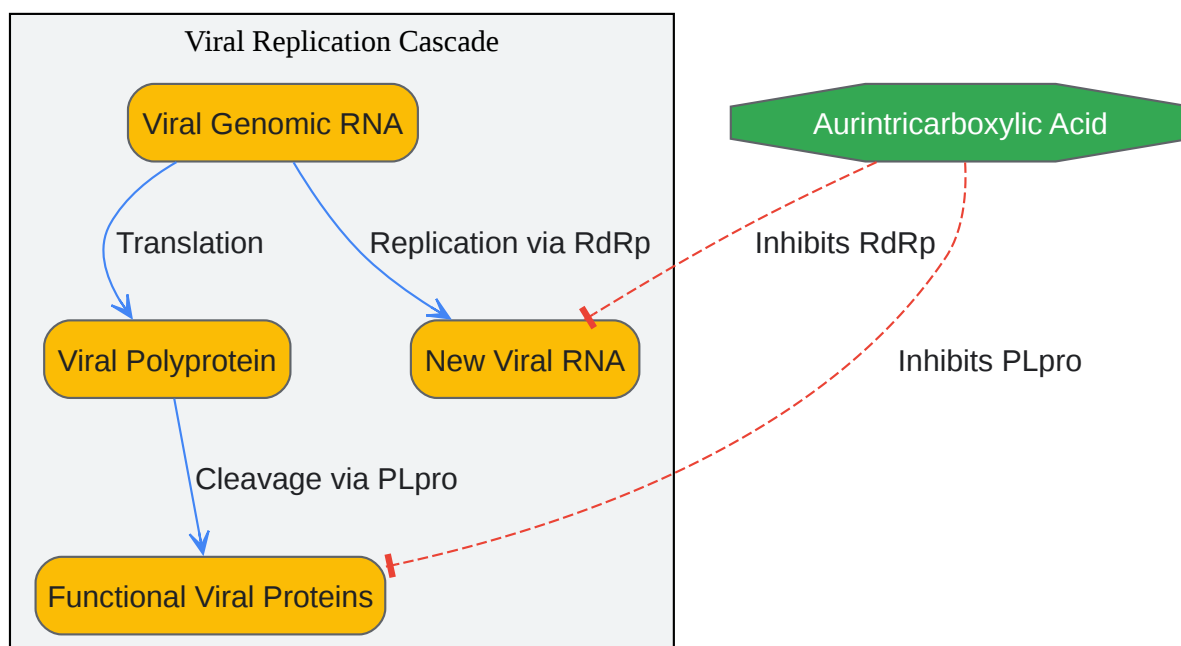
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#### ATA Inhibition of Viral Attachment

## Inhibition of Viral Replication

ATA targets key viral enzymes and cellular components that are essential for the replication of viral RNA.

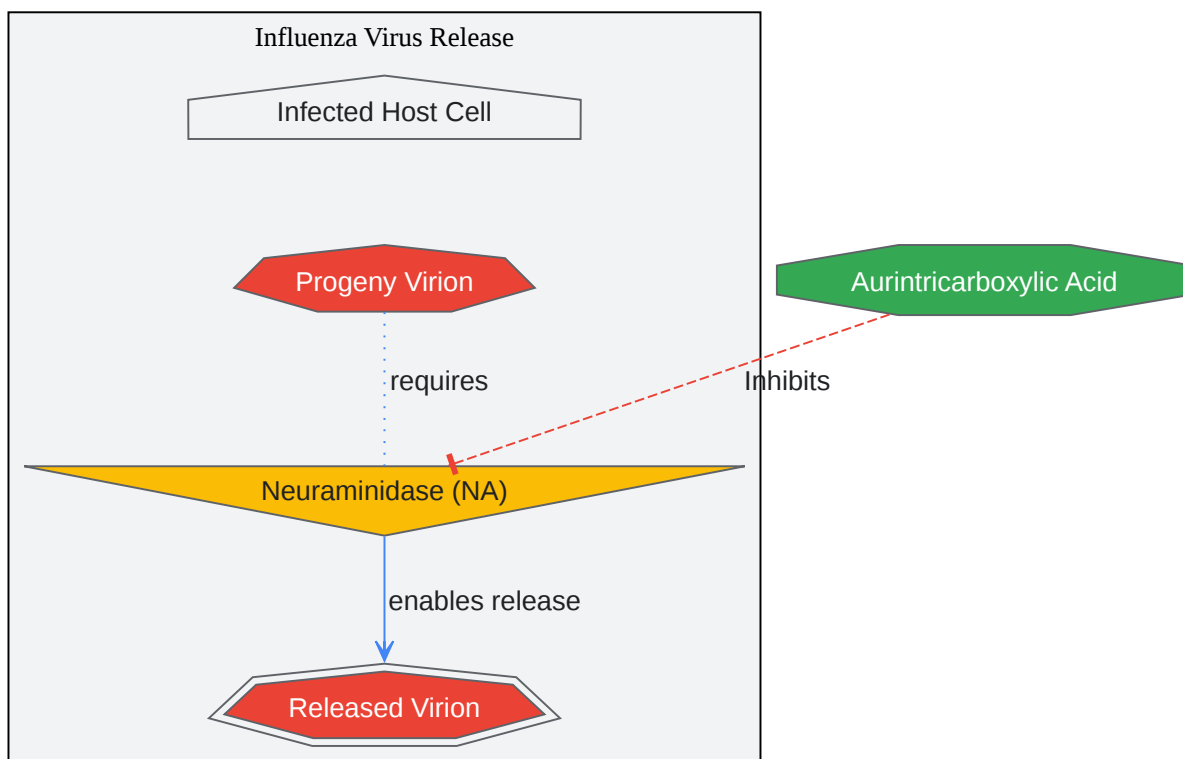
- **RNA-Dependent RNA Polymerase (RdRp) Inhibition:** ATA is a potent inhibitor of the RdRp of SARS-CoV and SARS-CoV-2.[1][13] Structural studies and molecular docking predict that ATA binds to the palm sub-domain of the enzyme, which houses the catalytic active sites, thereby physically obstructing RNA synthesis.[13][14]
- **Protease Inhibition:** For SARS-CoV-2, ATA has been shown to inhibit the Papain-Like Protease (PLpro).[8][9] This enzyme is crucial for processing the viral polyprotein into functional units and also plays a role in dysregulating the host's innate immune response.[8]
- **Reverse Transcriptase Inhibition:** In retroviruses such as HIV, ATA inhibits the reverse transcriptase enzyme, which is responsible for transcribing the viral RNA genome into DNA.

[\[15\]](#)[\[16\]](#)[\[17\]](#)[Click to download full resolution via product page](#)

### ATA's Multi-target Inhibition of Viral Replication

## Inhibition of Viral Release

For influenza viruses, ATA effectively inhibits the neuraminidase (NA) enzyme.[\[10\]](#)[\[12\]](#)[\[18\]](#) Neuraminidase is critical for cleaving sialic acid residues on the surface of the infected cell, which allows newly formed viral particles to be released.[\[10\]](#)[\[18\]](#) By inhibiting NA, ATA causes progeny virions to aggregate on the cell surface, preventing their release and subsequent spread to other cells.[\[18\]](#) ATA is effective against both group-1 and group-2 influenza viruses, including oseltamivir-resistant strains.[\[12\]](#)



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#### ATA Inhibition of Influenza Virus Release

## Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral effects of **Aurintricarboxylic acid**.

### Plaque Reduction Assay

This assay is the standard for quantifying infectious virus particles and determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).<sup>[19][20]</sup>

- Materials: Confluent monolayer of susceptible host cells (e.g., Vero, MDCK), virus stock, **Aurintricarboxylic acid** (ATA) stock solution, culture medium, overlay medium (containing agar or methylcellulose), fixing solution (e.g., 10% formalin), and staining solution (e.g., 0.1% crystal violet).[2][19][20]
- Protocol:
  - Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[20]
  - Infection: Aspirate the growth medium and infect the cell monolayers with a known multiplicity of infection (MOI) of the virus. Incubate for 1 hour to allow for viral adsorption. [2]
  - ATA Treatment: After adsorption, remove the viral inoculum. Add overlay medium containing serial dilutions of ATA to the respective wells. Include an untreated virus control. [19][20]
  - Incubation: Incubate plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[2][19]
  - Plaque Visualization: Aspirate the overlay, fix the cells for at least 30 minutes, and then stain the monolayer with crystal violet to visualize and count the plaques.[2][19]
  - Calculation: The EC50 is the concentration of ATA that reduces the plaque count by 50% compared to the untreated control.[20]

## 50% Tissue Culture Infectious Dose (TCID50) Assay

This assay measures the ability of ATA to inhibit the cytopathic effect (CPE) of a virus.[19]

- Materials: Host cells in a 96-well plate, virus stock, ATA stock solution, culture medium, and a cell viability reagent (e.g., MTT) or staining solution.[19]
- Protocol:
  - Cell Seeding: Seed host cells into a 96-well plate to achieve confluency after 24 hours.[19]

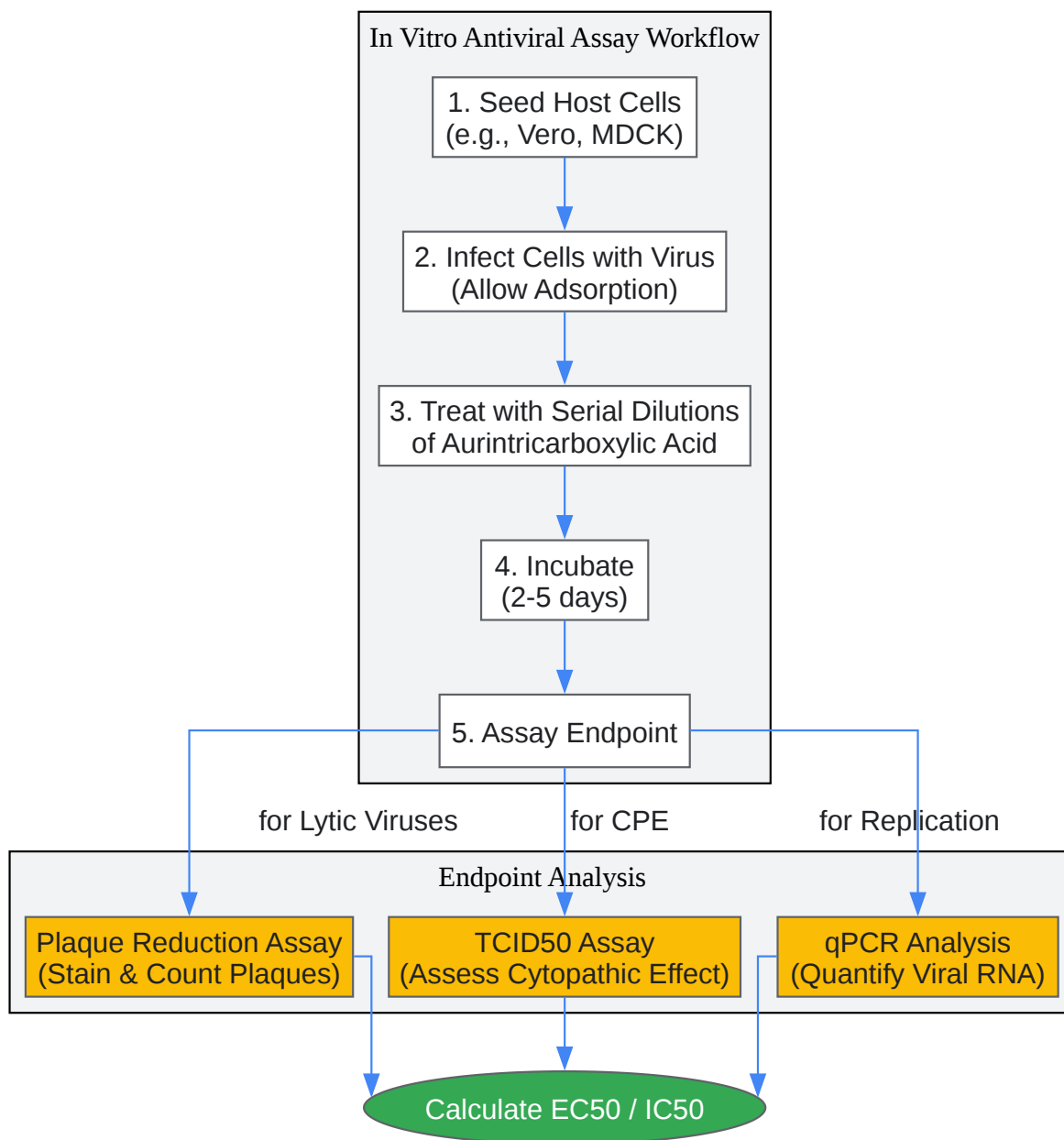
- Infection and Treatment: Aspirate the medium. Add prepared dilutions of ATA to the wells, followed immediately by a standard amount of virus (e.g., 100 TCID<sub>50</sub>).[\[19\]](#)
- Controls: Include a virus control (virus, no ATA), cell control (no virus, no ATA), and a cytotoxicity control (cells with ATA, no virus).[\[19\]](#)
- Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the control wells.
- Analysis: Assess cell viability using an appropriate method (e.g., MTT assay or crystal violet staining) to determine the extent of CPE inhibition. The EC<sub>50</sub> is calculated as the concentration of ATA that protects 50% of the cells from the viral CPE.[\[19\]](#)

## qPCR-based Viral Load Assay

This assay quantifies the effect of ATA on the production of viral nucleic acids.[\[19\]](#)

- Materials: Host cells, virus stock, ATA stock solution, RNA/DNA extraction kit, reverse transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probe, and a qPCR instrument.[\[19\]](#)
- Protocol:
  - Infection and Treatment: Infect host cells with the virus and treat with various concentrations of ATA as described in the plaque assay.[\[18\]](#)
  - Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells or supernatant and extract total RNA.[\[18\]](#)
  - Reverse Transcription (RT): For RNA viruses, convert the extracted RNA to cDNA using a reverse transcriptase.[\[18\]](#)
  - qPCR: Perform quantitative PCR using primers and a probe specific to a viral gene to quantify the amount of viral genetic material.
  - Analysis: Compare the viral RNA levels in ATA-treated samples to the untreated control to determine the extent of replication inhibition.





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### General Experimental Workflow for Antiviral Testing

## Conclusion

**Aurintricarboxylic acid** is a promising broad-spectrum antiviral compound that acts on multiple stages of the RNA virus life cycle.[2] Its ability to inhibit viral entry, replication through multiple enzymatic targets, and release presents a multi-pronged attack that could be advantageous in overcoming viral resistance.[2][8][12] The quantitative data demonstrate its potency against clinically relevant viruses like Influenza, ZIKV, and SARS-CoV-2. The detailed experimental protocols provided in this guide offer a robust framework for researchers in virology and drug discovery to further investigate the therapeutic potential of ATA and its derivatives. Future work should focus on optimizing its structure to improve efficacy and bioavailability while minimizing off-target effects, paving the way for potential clinical evaluation.

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